1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid
CAS No.: 1018282-32-0
Cat. No.: VC4771783
Molecular Formula: C10H18N2O3
Molecular Weight: 214.265
* For research use only. Not for human or veterinary use.
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid - 1018282-32-0](/images/structure/VC4771783.png)
Specification
CAS No. | 1018282-32-0 |
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Molecular Formula | C10H18N2O3 |
Molecular Weight | 214.265 |
IUPAC Name | 1-(propan-2-ylcarbamoyl)piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H18N2O3/c1-7(2)11-10(15)12-5-3-4-8(6-12)9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) |
Standard InChI Key | QGMLUXHRHAIPLM-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)N1CCCC(C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid (IUPAC name: 3-(propan-2-ylcarbamoyl)piperidine-3-carboxylic acid) is a bicyclic compound comprising a piperidine ring substituted at the 3-position with both a carboxylic acid group and a propan-2-ylcarbamoyl moiety. Its molecular formula is C₁₀H₁₈N₂O₃, with a molar mass of 214.26 g/mol .
Key Structural Descriptors:
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SMILES: O=C(O)C1CN(CCC1)C(=O)NC(C)C
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Topological Polar Surface Area (TPSA): 78.4 Ų (calculated)
The stereochemistry of the piperidine ring and carbamoyl group remains unspecified in publicly available records, though computational models suggest a chair conformation for the piperidine moiety .
Synthesis and Structural Characterization
Synthetic Routes
While no explicit protocols for synthesizing the 3-carboxylic acid isomer are documented, analogous piperidine derivatives provide methodological insights. A general approach involves:
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Piperidine Functionalization:
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Carboxylic Acid Introduction:
Representative Reaction Scheme:
Spectroscopic Characterization
Data for the 4-carboxylic acid isomer (PubChem CID 28512923) offers comparative insights :
Technique | Key Peaks |
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¹H NMR (DMSO-d₆) | δ 1.00 (d, J=6.3 Hz, 6H, isopropyl CH₃), 3.82 (s, 2H, piperidine CH₂) |
LC-MS | m/z 215.13902 [M+H]⁺ (predicted) |
Differences in chemical shifts for the 3-carboxylic acid isomer are anticipated due to altered ring substitution patterns.
Physicochemical Properties
Predicted Physicochemical Parameters
Computational models for the 4-carboxylic acid analog suggest the following properties :
Property | Value |
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LogP (Octanol-Water) | 0.87 (estimated) |
Water Solubility | 1.23 mg/mL (25°C) |
Collision Cross Section | 149.7 Ų ([M+H]⁺ adduct) |
The 3-carboxylic acid isomer may exhibit marginally higher polarity due to steric effects influencing hydrogen bonding capacity.
Biological and Pharmacological Relevance
Hypothesized Mechanisms of Action
Piperidine carboxamides are recognized modulators of enzymatic activity, particularly kinases and cyclophilins . While direct studies on this compound are absent, structural analogs demonstrate:
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Cyclophilin Inhibition: Urea-linked piperidines disrupt cyclophilin A (CypA) interactions, impairing viral replication and protein folding .
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PI3K Modulation: Carboxamide-piperidine derivatives exhibit nanomolar affinity for phosphatidylinositol 3-kinase (PI3K) isoforms, implicating potential anticancer applications .
Comparative Binding Affinities (Analog Compounds):
Future Research Directions
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Stereochemical Resolution: Chiral HPLC or crystallography to determine absolute configuration.
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Kinase Profiling: High-throughput screening against PI3K, mTOR, and related kinases.
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ADMET Optimization: Structural tweaks to enhance bioavailability and blood-brain barrier penetration.
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